1-(2-Methoxyethyl)piperidine-4-carboxamide
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Overview
Description
1-(2-Methoxyethyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol It is a piperidine derivative, characterized by the presence of a methoxyethyl group attached to the piperidine ring
Preparation Methods
The synthesis of 1-(2-Methoxyethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with methoxyethyl reagents under controlled conditions. One common synthetic route includes the reaction of 4-piperidone with 2-methoxyethylamine in the presence of a suitable catalyst . The reaction conditions often require a solvent such as ethanol or methanol and may involve heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-(2-Methoxyethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Methoxyethyl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
1-(2-Methoxyethyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
1-(2-Hydroxyethyl)piperidine-4-carboxamide: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
1-(2-Ethoxyethyl)piperidine-4-carboxamide: Contains an ethoxyethyl group, which may result in different chemical and biological properties.
1-(2-Methylpiperidine-4-carboxamide): Lacks the methoxyethyl group, leading to distinct reactivity and applications.
Properties
IUPAC Name |
1-(2-methoxyethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-13-7-6-11-4-2-8(3-5-11)9(10)12/h8H,2-7H2,1H3,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHMJTPDEJCWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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